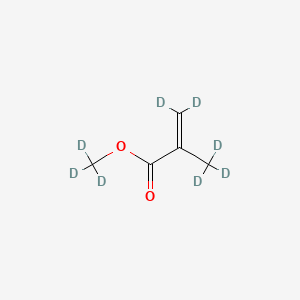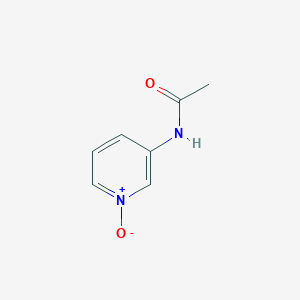![molecular formula C12H9NO B1360287 2-甲基萘[2,3-d]噁唑 CAS No. 20686-66-2](/img/structure/B1360287.png)
2-甲基萘[2,3-d]噁唑
描述
2-Methylnaphth[2,3-d]oxazole is an organic compound with the molecular formula C12H9NO. It is a derivative of naphthalene, featuring an oxazole ring fused to the naphthalene structure.
科学研究应用
2-Methylnaphth[2,3-d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
- In aqueous solution, MNO exhibits dual emissions: a 350-nm band fluorescence and longer-wavelength fluorescence. The latter is likely due to the intramolecular charge transfer (ICT) state of MNO, induced by water molecules of high polarity .
- MNO forms inclusion complexes with cyclodextrins (α-CD and β-CD), affecting its fluorescence properties. These complexes hinder the generation of the excited state responsible for longer-wavelength fluorescence .
Target of Action
生化分析
Biochemical Properties
2-Methylnaphth[2,3-d]oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form inclusion complexes with cyclodextrins, which can influence its fluorescence properties . The compound exhibits dual emissions in aqueous solutions, indicating its interaction with water molecules and the formation of intramolecular charge transfer states . These interactions suggest that 2-Methylnaphth[2,3-d]oxazole can be used as a probe in studying enzyme activities and protein interactions.
Cellular Effects
2-Methylnaphth[2,3-d]oxazole has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form inclusion complexes with cyclodextrins can modulate its cellular effects by affecting its localization and interaction with cellular components . This modulation can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Methylnaphth[2,3-d]oxazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorescence properties are influenced by its interactions with cyclodextrins, which can form inclusion complexes with the compound . These interactions can obstruct the generation of excited states responsible for fluorescence, indicating that 2-Methylnaphth[2,3-d]oxazole can act as an inhibitor or activator of specific enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylnaphth[2,3-d]oxazole can change over time due to its stability, degradation, and long-term effects on cellular function. The compound exhibits different fluorescence properties in various solvents and pH conditions, suggesting that its stability and degradation can be influenced by the surrounding environment . Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of 2-Methylnaphth[2,3-d]oxazole in animal models vary with different dosages. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its maximum effects . Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
2-Methylnaphth[2,3-d]oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interactions with cyclodextrins can affect its metabolic pathways by altering its solubility and stability . These interactions can lead to changes in the levels of metabolites and the overall metabolic flux, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Methylnaphth[2,3-d]oxazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form inclusion complexes with cyclodextrins can affect its localization and accumulation within specific cellular compartments . These interactions can modulate the compound’s transport and distribution, ultimately impacting its cellular effects.
Subcellular Localization
The subcellular localization of 2-Methylnaphth[2,3-d]oxazole is determined by its targeting signals and post-translational modifications. The compound’s interactions with cyclodextrins can direct it to specific compartments or organelles, affecting its activity and function
准备方法
Synthetic Routes and Reaction Conditions
2-Methylnaphth[2,3-d]oxazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-azidonaphthalene with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature .
Industrial Production Methods
Industrial production of 2-Methylnaphth[2,3-d]oxazole often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent concentration .
化学反应分析
Types of Reactions
2-Methylnaphth[2,3-d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of halogenated naphthoxazoles.
相似化合物的比较
Similar Compounds
- 2-Methylnaphth[1,2-d]oxazole
- 2-Methylnaphth[2,1-d]oxazole
- 2-Methylnaphth[1,3-d]oxazole
Uniqueness
2-Methylnaphth[2,3-d]oxazole is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
属性
IUPAC Name |
2-methylbenzo[f][1,3]benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIHEWJRNFUVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174744 | |
| Record name | 2-Methylnaphth(2,3-d)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20686-66-2 | |
| Record name | 2-Methylnaphth[2,3-d]oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20686-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylnaphth(2,3-d)oxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020686662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylnaphth(2,3-d)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















